![molecular formula C20H20FN5O B2838328 1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine CAS No. 1396800-02-4](/img/structure/B2838328.png)
1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine
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Overview
Description
1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine is a chemical compound that has gained popularity in the scientific community due to its potential applications in various fields.
Scientific Research Applications
1. Antagonist Activity
A study conducted by Watanabe et al. (1992) explored the synthesis and testing of a series of compounds, including those with a 4-(4-fluorobenzoyl)piperidine group, for their 5-HT2 and alpha 1 receptor antagonist activity. These compounds displayed potent 5-HT2 antagonist activity, which could be significant in neuropharmacology and the treatment of neurological disorders. One compound in particular, 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro- 2H- pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione, also showed moderate alpha 1 receptor antagonism (Watanabe et al., 1992).
2. Molecular Conformation and Intermolecular Interactions
Research by Mahesha et al. (2019) on similar compounds (1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines) found that these molecules adopt similar molecular conformations but exhibit different intermolecular interactions. This finding is crucial in understanding how slight variations in molecular structure can significantly affect the physical properties and potentially the biological activities of these compounds (Mahesha et al., 2019).
3. Synthesis and Biological Evaluation
Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was characterized by various spectroscopic methods and X-ray diffraction studies. This compound was evaluated for its in vitro antibacterial and anthelmintic activity, showing moderate anthelmintic activity. Such studies are essential for developing new pharmaceutical compounds with potential therapeutic applications (Sanjeevarayappa et al., 2015).
4. Antibacterial and Antimicrobial Properties
Jadhav et al. (2017) synthesized a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1 H -1,2,3-triazole-4-carboxylic acid with piperazine carboxamides. These compounds exhibited moderate to good activities against tested bacterial and fungal strains, demonstrating the potential of such compounds in developing new antimicrobial agents (Jadhav et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-1,2,3-triazol-5-ylidenes, have been reported to act as single-electron donors in catalytic organic reduction reactions .
Mode of Action
Based on its structural similarity to other triazole derivatives, it may interact with its targets through a single-electron transfer mechanism . This interaction could result in changes to the target’s function, potentially altering biochemical pathways within the cell.
Biochemical Pathways
Triazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of a piperazine moiety in its structure suggests that it may have favorable pharmacokinetic properties, as piperazine is known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
Given the wide range of biological activities associated with triazole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
(3-fluorophenyl)-[4-[(3-phenyltriazol-4-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c21-17-6-4-5-16(13-17)20(27)25-11-9-24(10-12-25)15-19-14-22-23-26(19)18-7-2-1-3-8-18/h1-8,13-14H,9-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRRTFJXLPYVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=NN2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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